

N,N,3-Trimethylazetidin-3-amine dihydrochloride

CAS 133891-76-6

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Compound of Interest

Compound Name: *N,N,3-Trimethylazetidin-3-amine dihydrochloride*

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An In-Depth Technical Guide to **N,N,3-Trimethylazetidin-3-amine dihydrochloride** (CAS 133891-76-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **N,N,3-Trimethylazetidin-3-amine dihydrochloride**, a specialized chemical building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its chemical properties, plausible synthetic routes, analytical methodologies, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Value of the Azetidine Scaffold

N,N,3-Trimethylazetidin-3-amine dihydrochloride is a chemical compound featuring a four-membered saturated heterocyclic azetidine ring.^[1] The azetidine motif is increasingly prevalent in modern medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties to drug candidates.^{[2][3]} Its strained four-membered ring structure introduces a unique three-dimensional geometry that can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.

This particular compound, as a dihydrochloride salt, offers enhanced aqueous solubility compared to its free base form, a crucial advantage for its use in various experimental and pharmaceutical formulation settings.^[1] The presence of a gem-dimethylamino group on the 3-position of the azetidine ring provides a key point for molecular elaboration and potential interactions with biological targets, making it a valuable synthon for constructing more complex molecules in drug discovery programs.^[1]

Physicochemical and Structural Characteristics

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key characteristics of **N,N,3-Trimethylazetidin-3-amine dihydrochloride** are summarized below.

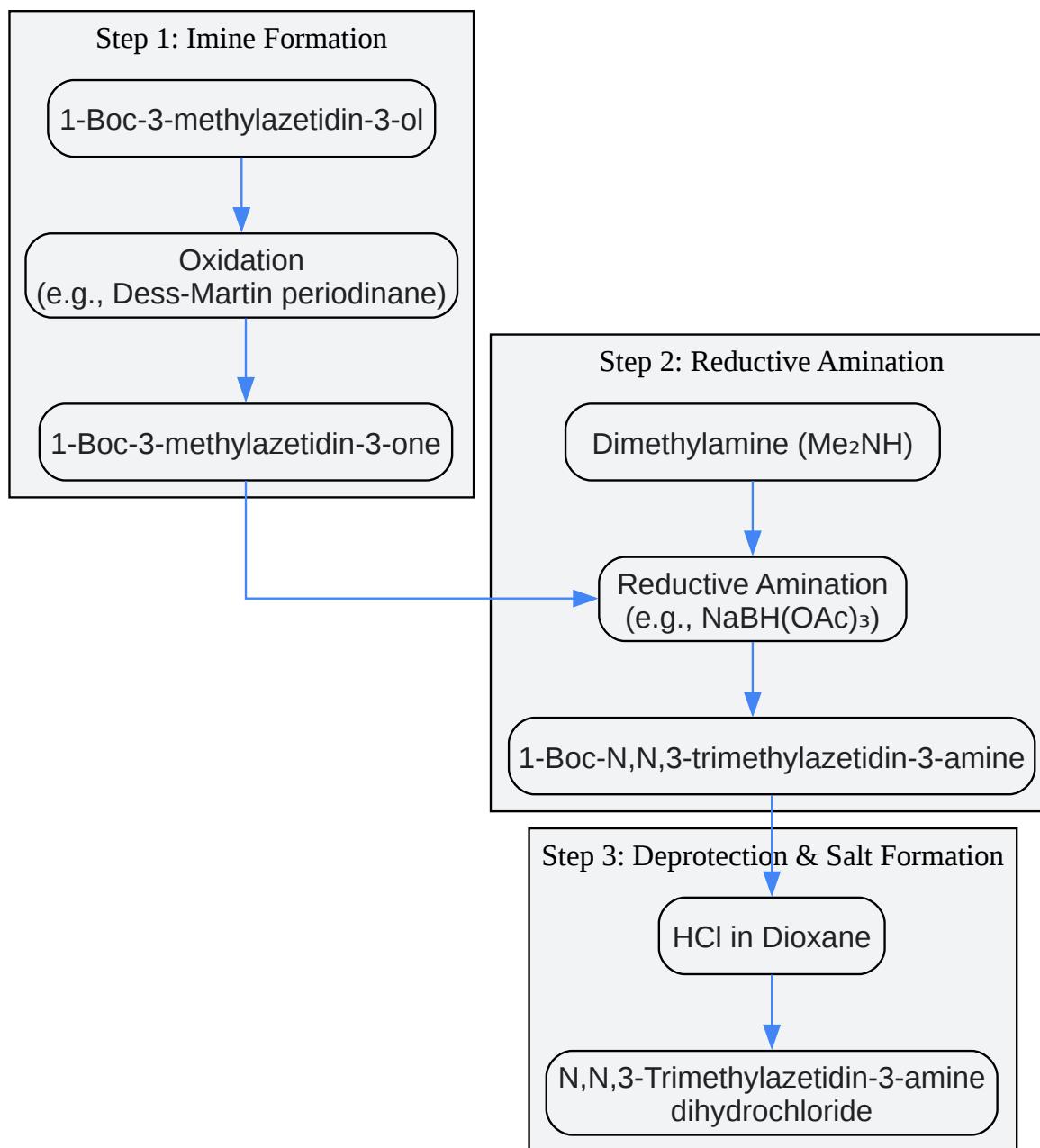
Property	Value	Source(s)
CAS Number	133891-76-6	Internal Knowledge
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	[1]
Synonyms	N,N,3-Trimethyl-3-azetidinamine 2HCl	[1]
Physical Form	Solid	[4]
Solubility	Higher water solubility due to dihydrochloride salt form	[1]
Storage	Store at room temperature, protected from moisture	[4] [5]

Synthesis Strategies: Accessing the Functionalized Azetidine Core

While a specific, documented synthesis for CAS 133891-76-6 is not readily available in the provided literature, a plausible and efficient synthetic route can be designed based on established methodologies for creating functionalized azetidines.^{[2][6]} A common and effective strategy involves the use of azetidin-3-one as a versatile starting material.

The proposed pathway leverages a reductive amination reaction. This choice is predicated on its high efficiency, functional group tolerance, and the commercial availability of the necessary precursors. The causality is clear: reductive amination provides a direct and reliable method to install the required amine functionality onto the azetidine core.

Proposed Synthetic Workflow

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Caption: Plausible synthetic pathway for **N,N,3-Trimethylazetidin-3-amine dihydrochloride**.

Experimental Protocol (Hypothetical)

- Step 1: Oxidation. To a solution of 1-Boc-3-methylazetidin-3-ol in dichloromethane (DCM), add Dess-Martin periodinane portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate.
- Step 2: Reductive Amination. To a solution of the resulting 1-Boc-3-methylazetidin-3-one in dichloroethane (DCE), add a solution of dimethylamine. Stir for 30 minutes, then add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) in portions. Stir the reaction at room temperature overnight.
- Step 3: Deprotection and Salt Formation. Concentrate the crude product from Step 2 under reduced pressure. Dissolve the residue in a minimal amount of dioxane and add a solution of hydrochloric acid (e.g., 4M in dioxane). Stir for 2-4 hours. The dihydrochloride salt will precipitate.
- Purification. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, **N,N,3-Trimethylazetidin-3-amine dihydrochloride**.

This self-validating protocol includes clear reaction monitoring steps (TLC) and a final precipitation/filtration step that ensures the isolation of the desired salt form.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of small, rigid, nitrogen-containing scaffolds like azetidine is a powerful strategy in drug design.^[3] **N,N,3-Trimethylazetidin-3-amine dihydrochloride** serves as a valuable building block for several reasons:

- Vectorial Exit Point: The dimethylamino group provides a well-defined point for further chemical modification, allowing chemists to explore the surrounding chemical space and optimize interactions with a biological target.
- Improved Physicochemical Properties: The azetidine ring can act as a bioisostere for more common groups like morpholine or piperazine, often leading to improved solubility and reduced lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^[3]

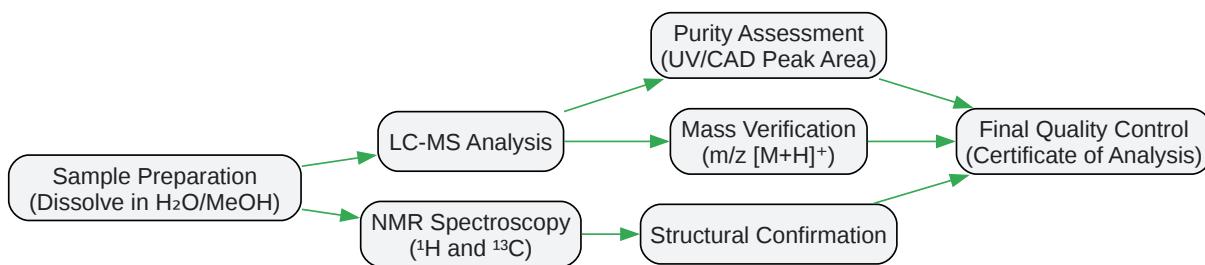
- Structural Rigidity: The strained ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target protein by minimizing the entropic penalty of binding.

The ultimate impact of using such building blocks is the potential to accelerate the drug discovery cycle by providing novel, patent-free analogues of existing drugs or by enabling the development of new chemical entities with superior efficacy and safety profiles.[3][7]

Analytical Characterization Workflow

Robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research and development. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard.

Standard Analytical Workflow



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Caption: Standard quality control workflow for compound characterization.

Protocol: LC-MS for Purity and Identity Confirmation

- Sample Preparation: Accurately weigh ~1 mg of **N,N,3-Trimethylazetidin-3-amine dihydrochloride** and dissolve it in 1 mL of a 50:50 water:methanol mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10-20 µg/mL.
- Chromatographic Conditions:

- LC System: Agilent 1290 Infinity II or equivalent.[8]
- Column: A mixed-mode column (ion-exchange/reversed-phase) is often suitable for retaining polar amines.[9]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 μ L.
- Mass Spectrometry Conditions:
 - MS System: Agilent 6470A Triple Quadrupole or equivalent.[8]
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis: Scan for the protonated molecular ion $[M+H]^+$.
- Data Analysis:
 - Purity: Determine the purity by calculating the peak area percentage from the chromatogram (UV or Charged Aerosol Detector).
 - Identity: Confirm the mass of the free base by observing the expected m/z for the $[M+H]^+$ ion.

This protocol is self-validating as it cross-references chromatographic purity with mass identity, providing a high degree of confidence in the analytical result.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **N,N,3-Trimethylazetidin-3-amine dihydrochloride**. The following information is

synthesized from safety data for this and structurally related compounds.

- Hazard Statements:

- H302: Harmful if swallowed.[4][5]
- H315: Causes skin irritation.[4][5]
- H319: Causes serious eye irritation.[4][5]
- H335: May cause respiratory irritation.[4][5]

- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[5]
- Handling: Use in a well-ventilated area or a laboratory fume hood.[5] Avoid contact with skin and eyes and prevent dust formation.[5]
- Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][5][10] Protect from moisture.[5]

Conclusion

N,N,3-Trimethylazetidin-3-amine dihydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique four-membered ring structure, combined with a key functional handle and favorable solubility, makes it a highly valuable building block for designing next-generation therapeutics. By understanding its properties, synthesis, and proper handling, researchers can effectively leverage this compound to innovate and advance their drug discovery programs.

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